molecular formula C11H12Cl2N2O2S B2620564 5,6-dichloro-N,N-bis(prop-2-en-1-yl)pyridine-3-sulfonamide CAS No. 1356772-93-4

5,6-dichloro-N,N-bis(prop-2-en-1-yl)pyridine-3-sulfonamide

Cat. No.: B2620564
CAS No.: 1356772-93-4
M. Wt: 307.19
InChI Key: UFEZQVMBEICOPR-UHFFFAOYSA-N
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Description

5,6-dichloro-N,N-bis(prop-2-en-1-yl)pyridine-3-sulfonamide is a chemical compound with the molecular formula C11H12Cl2N2O2S . It is a complex molecule with a number of chemical and physical properties that make it interesting for study.


Molecular Structure Analysis

The molecular structure of a compound like this compound can be complex due to the presence of multiple functional groups and atoms. The molecule has a total of 18 heavy atoms and 4 hydrogen bond acceptors . Unfortunately, I could not find specific information on the crystal structure of this compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like this compound can be quite complex. The compound has a molecular weight of 305.9996542 and a complexity of 384 . It has 6 rotatable bonds and a topological polar surface area of 58.6 .

Mechanism of Action

The mechanism of action of 5,6-dichloro-N,N-bis(prop-2-en-1-yl)pyridine-3-sulfonamide is not clear from the available information. The mechanism of action of a chemical compound refers to how it interacts with other molecules and the changes it induces. This can be influenced by a variety of factors, including the compound’s structure, reactivity, and the environment in which it is present .

Properties

IUPAC Name

5,6-dichloro-N,N-bis(prop-2-enyl)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O2S/c1-3-5-15(6-4-2)18(16,17)9-7-10(12)11(13)14-8-9/h3-4,7-8H,1-2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFEZQVMBEICOPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC(=C(N=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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